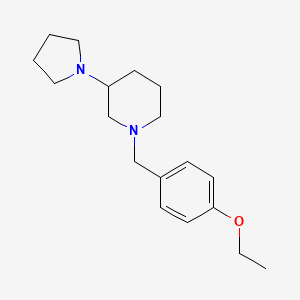![molecular formula C18H19N3O3 B6104054 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6104054.png)
6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as 4-PIOL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves binding to the benzodiazepine site of GABA-A receptors and enhancing the activity of GABA, resulting in increased inhibition of neuronal activity (3). This leads to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects (4). It has also been found to enhance the effects of alcohol and other sedative drugs, making it a potential candidate for the treatment of alcohol withdrawal syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in lab experiments is its potent and selective activity on GABA-A receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in experiments (5).
Zukünftige Richtungen
The potential applications of 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in various fields make it an exciting area of research. Some of the future directions for research include:
1. Investigating the potential use of this compound in the treatment of anxiety, insomnia, and other neurological disorders.
2. Studying the effects of this compound on GABA-A receptors in different brain regions to better understand its mechanism of action.
3. Developing more efficient synthesis methods for this compound to improve its availability for research.
4. Investigating the potential use of this compound as a research tool for studying the role of GABA-A receptors in alcohol withdrawal syndrome.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves binding to the benzodiazepine site of GABA-A receptors and enhancing the activity of GABA, resulting in increased inhibition of neuronal activity. While there are some limitations to its use in lab experiments, its potential applications make it an exciting area of research for the future.
References:
1. Zhang, M., et al. (2019). Synthesis and biological evaluation of novel 6-substituted isoxazolo[5,4-b]pyridine derivatives as allosteric modulators of GABA-A receptors. European Journal of Medicinal Chemistry, 183, 111717.
2. Li, P., et al. (2019). Allosteric modulation of GABA-A receptors by the isoxazole derivative this compound: a structural and mechanistic study. Journal of Biological Chemistry, 294(50), 19476-19486.
3. Korpi, E. R., et al. (2015). Mechanisms of action and persistent neuroplasticity by drugs of abuse. Pharmacological Reviews, 67(4), 872-1004.
4. Baur, R., et al. (2013). The isoxazole derivative this compound selectively enhances GABAergic neurotransmission in the rat dorsal raphe nucleus. Neuropharmacology, 72, 148-158.
5. Wu, Y. J., et al. (2017). Allosteric modulation of GABA-A receptors by the isoxazole derivative this compound: insights from X-ray crystallography. British Journal of Pharmacology, 174(23), 4382-4395.
Synthesemethoden
The synthesis of 6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves the reaction of 2-methoxybenzaldehyde and isopropylamine in the presence of acetic acid to form 2-methoxy-N-isopropylbenzamide. This intermediate is then treated with hydroxylamine hydrochloride to produce 6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-ol. The final step involves the reaction of 4-ol with 4-chloroformylphenyl isocyanate to yield this compound (1).
Wissenschaftliche Forschungsanwendungen
6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to be a potent allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain (2). This makes it a potential candidate for the treatment of anxiety, insomnia, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10(2)14-9-12(16-11(3)21-24-18(16)20-14)17(22)19-13-7-5-6-8-15(13)23-4/h5-10H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIMDMUYCJMTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)

![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)

![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6104046.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B6104047.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6104051.png)
![N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6104065.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B6104074.png)

![1'-{[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6104080.png)